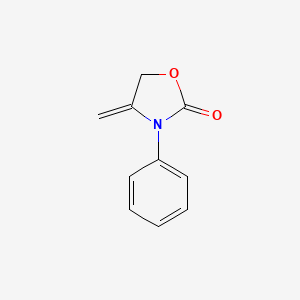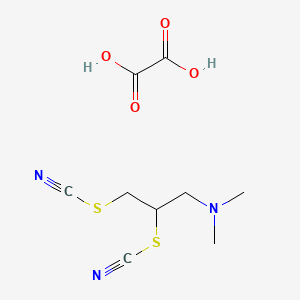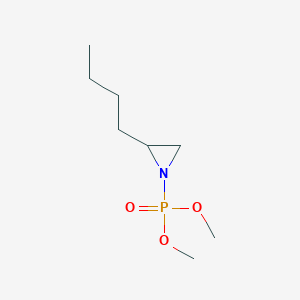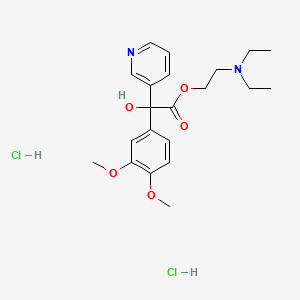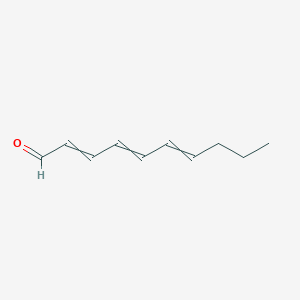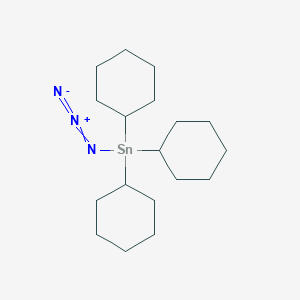
Stannane, azidotricyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, azidotricyclohexyl- is an organotin compound characterized by the presence of an azido group and three cyclohexyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, azidotricyclohexyl- typically involves the reaction of tricyclohexyltin chloride with sodium azide. The reaction is carried out in an inert atmosphere to prevent the decomposition of the azido group. The general reaction scheme is as follows:
(C6H11)3SnCl+NaN3→(C6H11)3SnN3+NaCl
Industrial Production Methods
Industrial production of stannane, azidotricyclohexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, azidotricyclohexyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
Oxidation: Nitrotricyclohexyltin compounds.
Reduction: Aminotricyclohexyltin compounds.
Substitution: Various substituted tricyclohexyltin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Stannane, azidotricyclohexyl- has several applications in scientific research:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of stannane, azidotricyclohexyl- involves the formation of reactive intermediates, such as radicals or cations, which can undergo further chemical transformations. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. The tin atom can also coordinate with various ligands, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclohexyltin chloride
- Tricyclohexyltin hydride
- Tricyclohexyltin hydroxide
Uniqueness
Stannane, azidotricyclohexyl- is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. Compared to other tricyclohexyltin compounds, the azido derivative offers additional pathways for functionalization and application in various fields.
Propiedades
Número CAS |
29045-66-7 |
|---|---|
Fórmula molecular |
C18H33N3Sn |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
azido(tricyclohexyl)stannane |
InChI |
InChI=1S/3C6H11.N3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1H,2-6H2;;/q;;;-1;+1 |
Clave InChI |
CVUYJEFXYFFMNV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

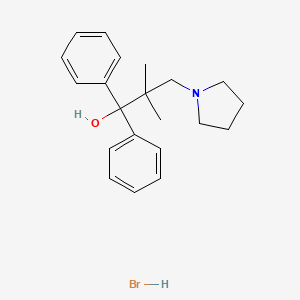
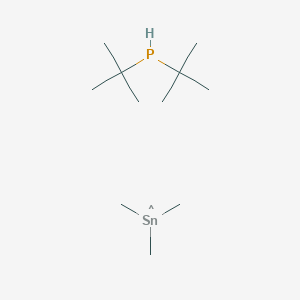
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
